2-(Prop-2-ynyloxy)butanoic acid
Overview
Description
2-(Prop-2-ynyloxy)butanoic acid is an organic compound with the molecular formula C7H10O3. It is characterized by the presence of a butanoic acid backbone with a prop-2-ynyloxy substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It has been used in the synthesis of fluorescent-magnetic nanocomposites, suggesting potential interactions with biological targets .
Mode of Action
It has been used as a component in the synthesis of fluorescent-magnetic nanocomposites . These nanocomposites were conjugated with N-hydroxysuccinimide-activated 4-oxo-4-(prop-2-ynyloxy)butanoic acid (NHS-activated ester) by the linker of 3-aminopropyltriethoxysilane . This suggests that the compound may interact with its targets through ester linkages.
Result of Action
Its use in the synthesis of fluorescent-magnetic nanocomposites suggests potential applications in the detection and separation of bacteria .
Biochemical Analysis
Biochemical Properties
2-(Prop-2-ynyloxy)butanoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. The interaction with these enzymes involves the binding of this compound to the active site, leading to the formation of enzyme-substrate complexes. This interaction can result in the inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential adaptive responses to the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its dosage-dependent responses. Different dosages of the compound can lead to varying effects on physiological and biochemical parameters. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, the compound can induce toxic effects, including oxidative stress and cellular damage. These adverse effects are often dose-dependent and can vary based on the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to fatty acid metabolism and energy production. The compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the prop-2-ynyloxy group. This metabolic transformation can lead to the formation of reactive intermediates that participate in further biochemical reactions. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and lipid metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cellular membranes through specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, it can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-ynyloxy)butanoic acid typically involves the reaction of 2-propyn-1-ol with succinic acid anhydride in the presence of acetic acid. The reaction is carried out under reflux conditions at 120°C for 10 hours, followed by the evaporation of acetic acid . This method provides a convenient route to obtain the desired compound with good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-ynyloxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The prop-2-ynyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
2-(Prop-2-ynyloxy)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of liquid crystalline polymers and other advanced materials.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4-(prop-2-ynyloxy)butanoic acid: A closely related compound with similar reactivity and applications.
2-(prop-2-ynyloxy)benzene derivatives: These compounds share the prop-2-ynyloxy group and exhibit similar chemical behavior.
Uniqueness
2-(Prop-2-ynyloxy)butanoic acid is unique due to its combination of a butanoic acid backbone and a prop-2-ynyloxy substituent, which imparts distinct reactivity and versatility in various chemical transformations. This makes it a valuable compound in the synthesis of advanced materials and bioapplications.
Properties
IUPAC Name |
2-prop-2-ynoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-10-6(4-2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZYKPLTGOTDAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299694 | |
Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1157984-71-8 | |
Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1157984-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Propyn-1-yloxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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